molecular formula C13H10N2O5S B12225167 Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide

Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide

Cat. No.: B12225167
M. Wt: 306.30 g/mol
InChI Key: YEDYLBQHVKURSU-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide is a complex organic compound known for its significant biological activities. This compound belongs to the class of pyrrolobenzothiadiazepines, which have been studied for their potential therapeutic applications, particularly in the treatment of cancer and viral infections .

Preparation Methods

Chemical Reactions Analysis

Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism by which Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide exerts its effects involves the activation of caspase cascades, leading to apoptosis in cancer cells. This process is characterized by the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3 through the down-regulation of Bcl-2 and up-regulation of Bax . The compound also interferes with the release of cytochrome c, further promoting apoptosis .

Comparison with Similar Compounds

Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C13H10N2O5S

Molecular Weight

306.30 g/mol

IUPAC Name

2-methyl-4,10,10-trioxo-5H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-7-carboxylic acid

InChI

InChI=1S/C13H10N2O5S/c1-7-4-10-12(16)14-9-5-8(13(17)18)2-3-11(9)21(19,20)15(10)6-7/h2-6H,1H3,(H,14,16)(H,17,18)

InChI Key

YEDYLBQHVKURSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)O

Origin of Product

United States

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